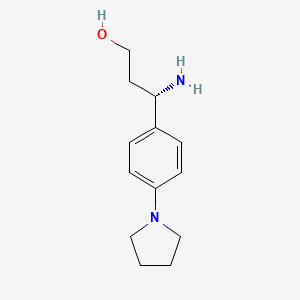
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The amino group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Step 3: Attachment of the Pyrrolidinyl and Phenyl Groups
- The pyrrolidinyl and phenyl groups can be attached through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL may involve optimized versions of the laboratory synthesis routes, focusing on cost-efficiency, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance production efficiency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the correct stereochemistry.
-
Step 1: Formation of the Propanol Backbone
- Starting with a suitable aldehyde or ketone, the propanol backbone can be constructed through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to modify the amino or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling
Major Products
Oxidation Products: Ketones or aldehydes
Reduction Products: Amines or alcohols with modified functional groups
Substitution Products: Compounds with new functional groups replacing the original amino or hydroxyl groups
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL depends on its specific interactions with molecular targets. It may act by binding to receptors, enzymes, or other proteins, modulating their activity and triggering downstream biological effects. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the pyrrolidinyl group, making it less sterically hindered.
(3S)-3-Amino-3-(4-methylphenyl)propan-1-OL: Contains a methyl group instead of the pyrrolidinyl group, affecting its chemical reactivity and biological activity.
Uniqueness
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity and specificity for certain molecular targets, potentially leading to unique pharmacological properties.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m0/s1 |
InChIキー |
AWPBEZOTPHPNID-ZDUSSCGKSA-N |
異性体SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@H](CCO)N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)

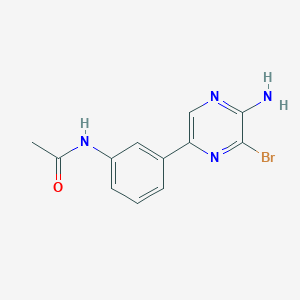
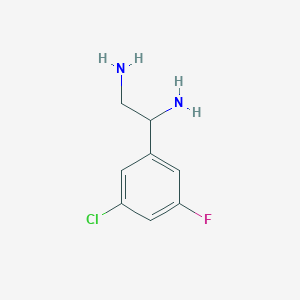

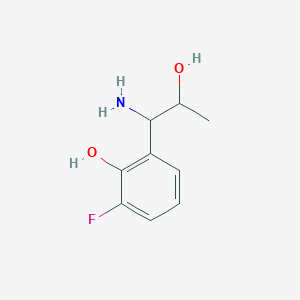
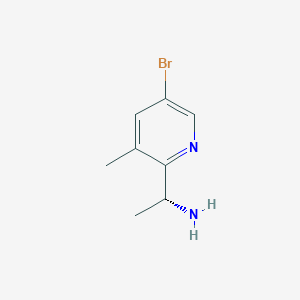
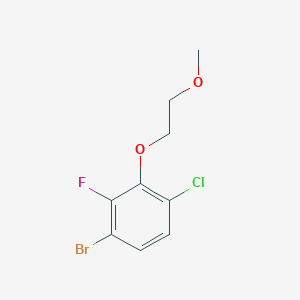
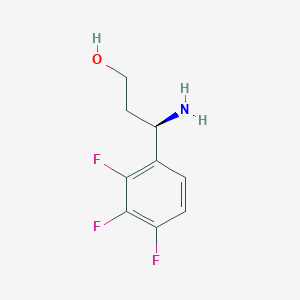
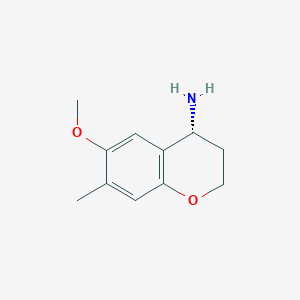
![(5-Fluoro-3-iodo-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B15235752.png)


![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
